Ethyl 6-cyanohexanoate

Polymer Chemistry Monomer Purification Process Chemistry

Ethyl 6-cyanohexanoate (CAS 10137-65-2), also designated 6-cyanohexanoic acid ethyl ester, is a C9 bifunctional ester-nitrile (C9H15NO2, MW 169.22 g/mol). It serves as a key intermediate in the synthesis of nylon 7 (polyheptanamide) via the ε-caprolactone route, and bears the NCI screening identifier NSC-92771, indicating its historical evaluation in cancer chemotherapy programs.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 10137-65-2
Cat. No. B156747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-cyanohexanoate
CAS10137-65-2
Synonyms6-Cyanohexanoic acid ethyl ester
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC#N
InChIInChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-7H2,1H3
InChIKeyWPGIMPZMPWRYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Cyanohexanoate (CAS 10137-65-2): Procurement-Grade Overview for C7 ω-Cyano Ester Intermediates


Ethyl 6-cyanohexanoate (CAS 10137-65-2), also designated 6-cyanohexanoic acid ethyl ester, is a C9 bifunctional ester-nitrile (C9H15NO2, MW 169.22 g/mol) [1]. It serves as a key intermediate in the synthesis of nylon 7 (polyheptanamide) via the ε-caprolactone route, and bears the NCI screening identifier NSC-92771, indicating its historical evaluation in cancer chemotherapy programs [2][3].

Why Generic Substitution of Ethyl 6-Cyanohexanoate Risks Process Failure in Nylon Monomer Synthesis


Although ω-cyano esters such as ethyl 5-cyanopentanoate and methyl 6-cyanohexanoate share the nitrile-ester motif, their thermal and hydrolytic stability profiles differ markedly due to variations in chain length and ester alkyl group size [1]. In the ε-caprolactone-to-nylon-7 monomer pathway, the stability of alkyl-6-cyanohexanoate intermediates against premature polymerization during distillation increases with the number of carbon atoms in the alcohol moiety [1]. Substituting a shorter-chain analog or a methyl ester risks uncontrolled oligomerization, reduced distillation yields, and compromised monomer purity prior to the critical hydrogenation step.

Product-Specific Quantitative Evidence Guide: Ethyl 6-Cyanohexanoate vs. Closest Analogs


Thermal Stability Ranking of Alkyl 6-Cyanohexanoates During Distillation

A systematic study of eight alkyl-7-aminoheptanoate monomers synthesized via the alkyl-6-cyanohexanoate intermediate revealed that the stability of these cyano-ester intermediates against polymer formation during distillation and at room temperature increased with the number of carbon atoms in the alcohol moiety [1]. This class-level finding positions the ethyl ester (C2 alcohol) as significantly more stable than the methyl ester (C1 alcohol) but less stable than higher alkyl esters (e.g., isopropyl, butyl). For processes requiring a balance of sufficient thermal stability during fractional distillation and ease of subsequent ester hydrolysis, the ethyl ester offers a practical compromise.

Polymer Chemistry Monomer Purification Process Chemistry

Boiling Point Differentiation for Vacuum Distillation Purification

Under reduced pressure (1.3 mmHg), pure ethyl 6-cyanohexanoate distills at 99–100 °C with a refractive index (n_D) of 1.4292 [1]. In contrast, ethyl 5-cyanopentanoate (the one-carbon-shorter homolog) boils at 128–130 °C at a substantially higher pressure of 10 Torr , and ethyl 7-cyanoheptanoate (the one-carbon-longer homolog) reportedly boils at 99–100 °C at 1.3 Torr . This shift in boiling range with chain length enables separation of homologous cyano-ester mixtures by fractional distillation, with the C6-cyano ester occupying a distinct window relative to the C5 and C7 analogs.

Separation Science Process Development Physicochemical Characterization

NCI Screening History as a Procurement Differentiation Criterion

Ethyl 6-cyanohexanoate carries the National Cancer Institute (NCI) identifier NSC-92771, confirming its submission to the Cancer Chemotherapy National Service Center for screening [1]. Searches for the closest structural analogs—ethyl 5-cyanopentanoate (CAS 4450-39-9) and methyl 6-cyanohexanoate (CAS 17592-25-5)—return no record of NCI NSC assignment in the public domain, suggesting that the C6-ethyl ester was specifically selected for biological evaluation within this compound class.

Drug Discovery Screening Libraries Medicinal Chemistry

Best Research and Industrial Application Scenarios for Ethyl 6-Cyanohexanoate


Nylon 7 Monomer Synthesis via the ε-Caprolactone Route

Ethyl 6-cyanohexanoate is the established intermediate in the classical ε-caprolactone → 6-chlorohexanoic acid → alkyl-6-cyanohexanoate → alkyl-7-aminoheptanoate pathway toward nylon 7 [1]. Its ethyl ester group provides a practical balance between distillation stability (superior to the methyl ester) and hydrolytic lability (facilitating conversion to 7-aminoheptanoic acid). Groups developing bio-based nylon 7 production methods should prioritize this intermediate for compatibility with the literature-validated process.

Pimelic Acid Production via Nitrile Hydrolysis

Alkaline hydrolysis of ethyl 6-cyanohexanoate (1 g, 5.96 mmol) with KOH (3 g) in water at reflux for 4.25 hours, followed by acidification, yields pimelic acid (heptanedioic acid), confirmed by melting point (104.5–106.5 °C) and mixture melting point with an authentic sample [1]. Pimelic acid is a precursor in biotin biosynthesis and a building block for polyesters and polyamides. The six-carbon chain length of the cyano-ester uniquely maps to the seven-carbon pimelic acid skeleton, making this a chain-length-specific application that shorter or longer cyano-esters cannot fulfill.

Chromatographic Reference Standard for Cyano-Ester Mixture Analysis

During the ε-caprolactone–cyanide reaction, the crude product typically contains a mixture of ethyl 6-cyanohexanoate and ethyl 6-hydroxyhexanoate. Alumina chromatography (Fisher 80–200 mesh, benzene elution) resolves these components, with the first 200-mL fraction yielding 16.9 g of 90% pure cyano ester from a 30 g mixture initially containing 64% cyano ester [1]. High-purity ethyl 6-cyanohexanoate thus serves as an analytical reference standard for GC/HPLC method development and quality control in laboratories scaling this synthetic route.

Historical Drug Screening Hit Follow-Up

The NSC-92771 designation indicates that ethyl 6-cyanohexanoate was selected for the NCI's Developmental Therapeutics Program screening cascade [2]. Although publicly available screening results are limited, the existence of this identifier may facilitate data retrieval from NCI archives for groups investigating cyano-ester pharmacophores. Procuring this specific compound, rather than an unregistered analog, maximizes the probability of accessing historical biological profiling data.

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